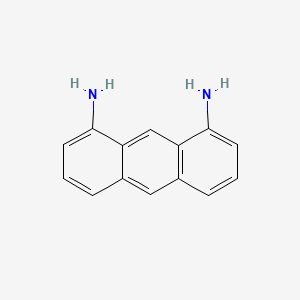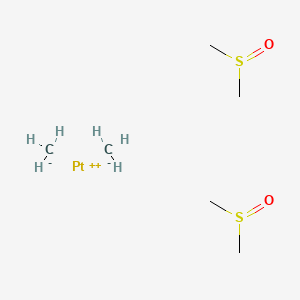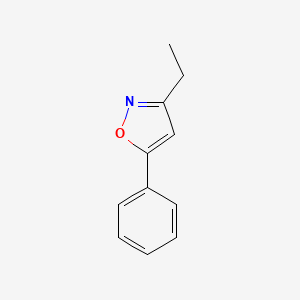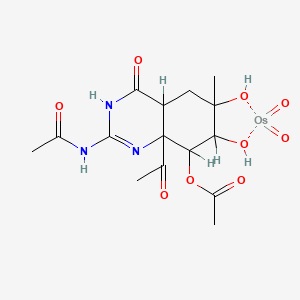
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))- is a complex osmium compound. Osmium is a transition metal known for its high density and hardness. This particular compound features a quinazolinyl moiety, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with various acetyl and hydroxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex osmium compounds typically involves multiple steps, including the preparation of the ligand (in this case, the quinazolinyl derivative) and its subsequent coordination to the osmium center. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of complex osmium compounds is less common due to the rarity and cost of osmium. when produced, it involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control processes.
化学反応の分析
Types of Reactions
This osmium compound can undergo various chemical reactions, including:
Oxidation: The osmium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of osmium.
Substitution: Ligands around the osmium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield higher oxidation state osmium compounds, while substitution reactions could result in different ligand-coordinated osmium complexes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to the unique properties of osmium.
Biology
In biological research, osmium compounds are sometimes used in electron microscopy for staining tissues, although this specific compound’s application would depend on its stability and reactivity.
Medicine
Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity.
Industry
In industry, osmium compounds are used in specialized applications such as in the production of certain types of alloys and in catalysis.
作用機序
The mechanism of action for this compound would involve its interaction with molecular targets, potentially through coordination chemistry. The pathways involved would depend on the specific application, whether it be catalytic activity in chemical reactions or biological interactions in medicinal chemistry.
類似化合物との比較
Similar Compounds
Osmium tetroxide: Known for its use in staining biological tissues.
Osmium complexes with other ligands: Various osmium complexes with different ligands can be compared based on their reactivity and applications.
特性
CAS番号 |
87037-53-4 |
|---|---|
分子式 |
C15H21N3O9Os |
分子量 |
577.6 g/mol |
IUPAC名 |
(2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl) acetate;dioxoosmium |
InChI |
InChI=1S/C15H21N3O7.2O.Os/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21;;;/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23);;; |
InChIキー |
LFACJBPUXWJPEO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C.O=[Os]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

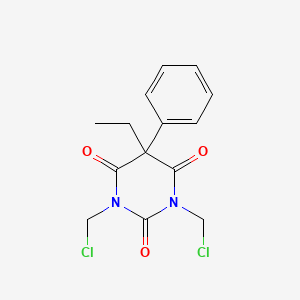
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
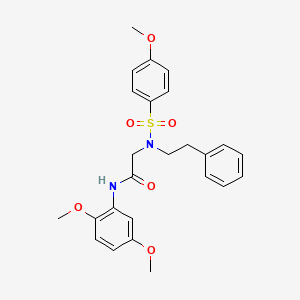

![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

